molecular formula C20H20F3N3O4 B10835513 N-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-[3-(trifluoromethyl)phenyl]morpholine-4-carboxamide

N-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-[3-(trifluoromethyl)phenyl]morpholine-4-carboxamide

Cat. No.: B10835513
M. Wt: 423.4 g/mol
InChI Key: SOEPWATUUFBVRJ-UHFFFAOYSA-N
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Description

PMID29671355-Compound-21, commonly referred to as Compound 21, is a synthetic organic compound known for its selective agonistic properties towards the angiotensin type 2 receptor (AT2R). This compound has garnered significant attention in the fields of neuroscience and cardiovascular research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound 21 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of Compound 21 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to maintain consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: Compound 21 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Compound 21 has a wide range of scientific research applications:

Mechanism of Action

Compound 21 exerts its effects by selectively binding to the angiotensin type 2 receptor (AT2R). This binding activates a cascade of intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include endothelial nitric oxide synthase (eNOS) and interleukin-10 (IL-10), which play crucial roles in vasodilation, anti-inflammatory responses, and neuroprotection .

Comparison with Similar Compounds

Uniqueness: Compound 21 stands out due to its high selectivity for the angiotensin type 2 receptor and its ability to modulate specific physiological pathways without significant off-target effects. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C20H20F3N3O4

Molecular Weight

423.4 g/mol

IUPAC Name

N-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-[3-(trifluoromethyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C20H20F3N3O4/c21-20(22,23)16-2-1-3-17(12-16)26(19(28)25-8-10-30-11-9-25)13-14-4-6-15(7-5-14)18(27)24-29/h1-7,12,29H,8-11,13H2,(H,24,27)

InChI Key

SOEPWATUUFBVRJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)N(CC2=CC=C(C=C2)C(=O)NO)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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